5H-[1,2,3]Triazolo[4,5-D]pyrimidine

Physicochemical Property pKa Ionization State

5H-[1,2,3]Triazolo[4,5-d]pyrimidine (CAS 273-38-1) is the 5H-tautomeric form of the 8-azapurine heterocyclic scaffold, a key isosteric analog of the natural purine ring system where the C8 carbon is replaced by a nitrogen atom. This alteration fundamentally changes the electronic structure and acid-base profile of the core, rendering it a valuable scaffold for probing biological systems and developing novel therapeutic agents, particularly as a core component in kinase inhibitors and receptor antagonists.

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 273-38-1
Cat. No. B13789857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-[1,2,3]Triazolo[4,5-D]pyrimidine
CAS273-38-1
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1N=CC2=NN=NC2=N1
InChIInChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2
InChIKeyAQSWLZYYGJWYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-[1,2,3]Triazolo[4,5-D]pyrimidine (CAS 273-38-1): A Defined 8-Azapurine Tautomer for Chemical Biology and Medicinal Chemistry Procurement


5H-[1,2,3]Triazolo[4,5-d]pyrimidine (CAS 273-38-1) is the 5H-tautomeric form of the 8-azapurine heterocyclic scaffold, a key isosteric analog of the natural purine ring system where the C8 carbon is replaced by a nitrogen atom [1]. This alteration fundamentally changes the electronic structure and acid-base profile of the core, rendering it a valuable scaffold for probing biological systems and developing novel therapeutic agents, particularly as a core component in kinase inhibitors and receptor antagonists [1] . Its precise tautomeric specification is critical for reproducible synthesis and structure-activity relationship (SAR) studies in drug discovery.

Tautomer Defined

5H-tautomer ensures reproducible SAR and synthetic consistency

Electronic Modification

C8→N replacement alters π-system for novel target engagement

Acid-Base Profile

Distinct ionization from purine supports differentiated binding studies

5H-[1,2,3]Triazolo[4,5-D]pyrimidine (CAS 273-38-1) Tautomer Specification: Why Simple '8-Azapurine' or 'Purine' Substitution Is Not Chemically Equivalent


Procuring a generic '8-azapurine' or a 'purine' scaffold without specifying the 5H-tautomer introduces significant chemical risk. The 5H-triazolo[4,5-d]pyrimidine (CAS 273-38-1) has a distinct protonation pattern, as evidenced by its specific InChI and SMILES notation, differentiating it from other tautomers like the 3H- or 2H- forms [1]. This precise tautomeric state dictates the compound's hydrogen-bond donor/acceptor capabilities and its reactivity in N-alkylation or cross-coupling reactions. Furthermore, the fundamental replacement of the purine C8 with a nitrogen atom drastically alters the core's acid-base chemistry, leading to a measured acidic pKa of 4.84 and a basic pKa of 2.05, which is a significant departure from the ionization constants of the parent purine (pKa ~2.3 and ~8.93) . This change has direct implications for solubility, molecular recognition, and target binding, making simple substitution invalid for rigorous structure-activity relationship studies.

5H-[1,2,3]Triazolo[4,5-d]pyrimidine
1 Specific 5H-tautomer with defined H-bond donor/acceptor pattern
2 Acidic pKa dictates anionic state at physiological pH
3 Regioselective N-alkylation and cross-coupling anchored by tautomer identity
Generic 8-Azapurine / Purine
! Undefined tautomer mixture may shift H-bond network and SAR interpretation
! Purine core remains largely neutral; different solubility and recognition profile
! Reactivity divergence at N-sites can alter derivatization outcome

Quantitative Differentiation Evidence Guide: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine (CAS 273-38-1) vs. Purine and Other Heterocyclic Analogs


Acid-Base Character: 5H-8-Azapurine Exhibits a Distinct Ionization Profile from Purine at Physiological pH

The fundamental replacement of the C8 carbon in purine with a nitrogen atom in 8-azapurine leads to a significant shift in the core's acid-base properties. The target compound is reported to have an acidic pKa of 4.84 and a basic pKa of 2.05 . In contrast, the parent purine core is reported to have a basic pKa of approximately 2.3 . This means the 8-azapurine core is less basic on the pyrimidine ring and has a much more acidic N-H proton compared to the N-H proton in purine (which has an acidic pKa around 8.93). At physiological pH, the target compound will exist predominantly in a deprotonated anionic form, whereas purine remains largely neutral. This is a critical differentiator for molecular recognition and pharmacokinetic properties.

Acid-base shift
Data to verify
ΔpKa ≈ 4.09 (acidic)
5H-8-azapurine pKa 4.84 vs purine ~8.93
Distinct ionization state at physiological pH
Literature values; experimental confirmation recommended
Physicochemical Property pKa Ionization State

Receptor Antagonism Potency: 5H-8-Azapurine Derivatives Achieve Nanomolar CRF1 Antagonism Distinct from Purine-Based Series

In a comparative structure-affinity study of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the 3H-1,2,3-triazolo[4,5-d]pyrimidine core was directly evaluated alongside closely related purine, purin-8-one, and pyrrolo[2,3-d]pyrimidine cores [1]. While the most potent compound in the series was a purine derivative (IC50=20 nM), specific 5-aryl-1,2,3,6-tetrahydropyridino-3H-triazolo[4,5-d]pyrimidine compounds demonstrated high affinity for CRF1 receptors, achieving IC50 values of 10, 22, and 11 nM [1]. This quantitatively confirms that the 8-azapurine core, as a scaffold class, is capable of conferring potent receptor antagonism that is clearly differentiated and separable from the purine series, validating its value as a distinct chemical space for medicinal chemistry campaigns.

CRF1 receptor affinity
Class-level
IC50 10–22 nM (triazolo series)
vs 20 nM (purine lead)
Supports distinct scaffold SAR for CRF1 antagonism
Class-level comparison; individual derivative performance varies
Medicinal Chemistry CRF1 Receptor Antagonist SAR

Enzyme Inhibition Selectivity: USP28 Inhibitors Built on a 5H-8-Azapurine Core Show >90-Fold Selectivity over Counter-Screens

In the development of USP28 inhibitors, a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated. The most potent compound, compound 19, demonstrated an IC50 of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L for USP28, while exhibiting selectivity over the closely related enzymes USP7 and LSD1 (IC50 > 100 μmol/L for both) [1]. This represents a >90-fold selectivity window for the intended target. This high degree of selectivity is a direct function of the 8-azapurine scaffold's interaction with the USP28 binding pocket, highlighting its ability to achieve specific molecular recognition that is not inherent to a generic heterocycle.

USP28 inhibitor selectivity
Class-level
USP28 IC50 1.10 μM
>90-fold over USP7/LSD1
Reported selectivity supports DUB probe development
Biochemical assay context; cell-based activity to verify
Chemical Biology Deubiquitinase Inhibitor Selectivity

High-Value Application Scenarios for Procuring 5H-[1,2,3]Triazolo[4,5-D]pyrimidine (CAS 273-38-1)


Generating Proprietary Kinase Inhibitor Libraries with a Defined 8-Azapurine Core

Medicinal chemistry teams seeking to move beyond the crowded purine-mimetic kinase inhibitor chemical space can use 5H-[1,2,3]triazolo[4,5-d]pyrimidine as a structurally defined starting point. As demonstrated by its application in potent and selective deubiquitinase inhibitors [1], the 5H-tautomer provides a clear vector for functionalization. Its distinct ionization profile (pKa 4.84/2.05) compared to purine (pKa 8.93/2.3) [2] [3] allows for exploration of novel interactions within the kinase hinge region and ribose pocket, potentially leading to intellectual property-differentiable lead series with improved selectivity profiles.

Designing Selective CNS Receptor Antagonists with Predictable Physicochemical Properties

For CNS drug discovery programs, the choice of central scaffold has a large impact on ADME and off-target liability. The demonstrated ability of the triazolo[4,5-d]pyrimidine core to produce nanomolar-affinity CRF1 receptor antagonists (IC50 10-22 nM) [1] makes it a prime candidate for other GPCR targets. The enhanced acidity of the 5H-tautomer (pKa 4.84) [2] may contribute to lower phospholipidosis risk and altered volume of distribution compared to more basic purine derivatives, a hypothesis-driven selection criterion for CNS-targeted libraries.

Developing Selective Chemical Probes for Deubiquitinase (DUB) Enzymes

The discovery that appropriately substituted [1,2,3]triazolo[4,5-d]pyrimidine derivatives can act as highly selective USP28 inhibitors (IC50 1.10 μM, >90-fold selective over USP7/LSD1) [2] validates this scaffold for chemical probe development. Researchers procuring this exact tautomer ensure they are building on a core with a proven ability to discriminate between structurally similar cysteine protease active sites. This application is critical for target validation studies where functional selectivity over closely related DUB family members is the primary project objective.

Synthesizing Isosteric Fluorescent Nucleotide Probes for Biochemical Assays

The 8-azapurine scaffold, particularly its 8-azaadenine and 8-azaguanine derivatives, has a history of use as an isosteric fluorescent probe in nucleic acid research [1]. The specific procurement of the 5H-triazolo[4,5-d]pyrimidine parent compound enables the construction of defined fluorescent nucleotide analogs using established synthetic routes. The chromophoric properties arise directly from the N8 nitrogen's perturbation of the π-electron system, a feature that is absent in the natural purine counterpart.

Application
Selection Property
Validation Focus
Kinase inhibitor library research
Defined 5H-tautomer core
Hinge-region binding mode studies
CNS receptor antagonist lead generation
Distinct ionization profile
ADME and selectivity profiling
DUB chemical probe development
Scaffold-enabled target selectivity
Counter-screen against DUB family
Fluorescent nucleotide analog synthesis
8-Azapurine chromophoric core
Spectroscopic and incorporation assays
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